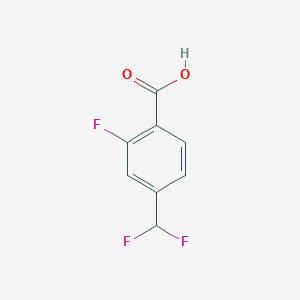

4-(Difluoromethyl)-2-fluorobenzoic acid

Overview

Description

4-(Difluoromethyl)-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . The compound is stored under an inert atmosphere at a temperature between 2-8°C .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, there are studies on difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds .Scientific Research Applications

Automated Preparation in Radiolabeling

4-(Difluoromethyl)-2-fluorobenzoic acid is used in radiolabeling processes. A study by Mařı́k and Sutcliffe (2007) outlines the automated preparation of 4-[18F]fluorobenzoic acid for radiolabeling, highlighting its role in producing bifunctional labeling reagents with high reproducibility.

Solid Phase Synthesis and Biodistribution

This compound also plays a role in the solid-phase synthesis of linear peptides. Sutcliffe-Goulden et al. (2002) describe its use in radiolabeling short peptides for positron emission tomography (PET) imaging, indicating its importance in medical imaging techniques. Sutcliffe-Goulden et al. (2002).

Anaerobic Transformation in Environmental Studies

Environmental studies use this compound to understand the anaerobic transformation of phenol to benzoate. Genthner et al. (1989) used isomeric fluorophenols to investigate this process, providing insights into environmental biodegradation pathways. Genthner et al. (1989).

Bacterial Degradation Pathways

Oltmanns et al. (1989) explored bacterial strains that use 4-fluorobenzoic acid as a carbon source, revealing new pathways for bacterial degradation. This research has implications for understanding microbial processes in various environments. Oltmanns et al. (1989).

Synthesis of Fluorine-Containing Compounds

In chemical synthesis, this compound is involved in the creation of various fluorine-containing compounds. Umezu et al. (2003) demonstrate its role in synthesizing fluorosalicylic acid derivatives, indicating its utility in creating specialized chemical products. Umezu et al. (2003).

In Rare-Earth Metal-Organic Frameworks

The use of this compound extends to the synthesis of metal-organic frameworks (MOFs). Vizuet et al. (2021) discuss its role in the synthesis of rare-earth MOFs, demonstrating its importance in advanced materials science. Vizuet et al. (2021).

Enhancing Conductivity in Organic Solar Cells

Tan et al. (2016) report the use of 4-fluorobenzoic acid, a related compound, to modify poly(3,4-ethylenedioxythiophene) for higher conductivity in organic solar cells, hinting at the potential for similar applications of this compound. Tan et al. (2016).

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethyl)-2-fluorobenzoic acid is the Succinate Dehydrogenase (SDH) enzyme . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH is a common mechanism of action for many fungicides .

Mode of Action

The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, as it disrupts the energy production necessary for its growth . The ligand engages in direct binding interactions with multiple amino acid residues .

Biochemical Pathways

The affected pathway is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is crucial for the production of ATP, the main energy currency of the cell . This disruption leads to the death of the pathogen .

Pharmacokinetics

These properties are critical considerations in the field of medication design .

Result of Action

The result of the compound’s action is the inhibition of pathogenic growth. By disrupting the tricarboxylic acid cycle, the compound prevents the pathogen from producing the energy it needs to grow . This leads to the death of the pathogen .

Properties

IUPAC Name |

4-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMIWMIGJDPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270981-57-1 | |

| Record name | 4-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

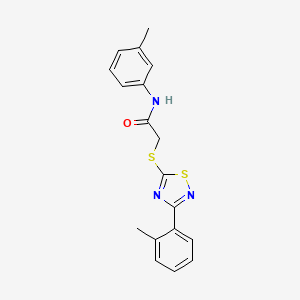

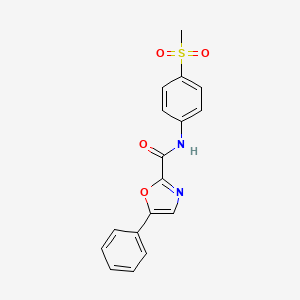

![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)

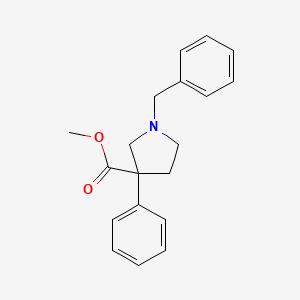

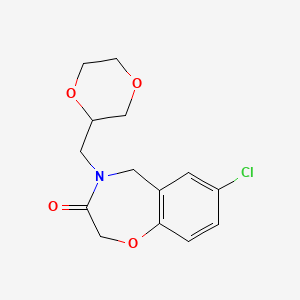

![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)

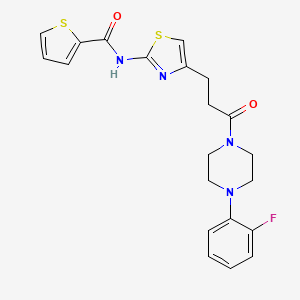

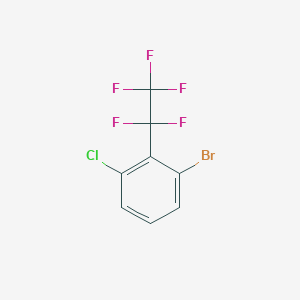

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)

![3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2431887.png)

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)